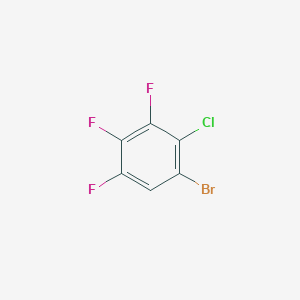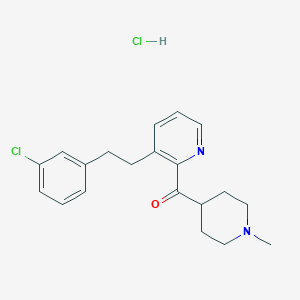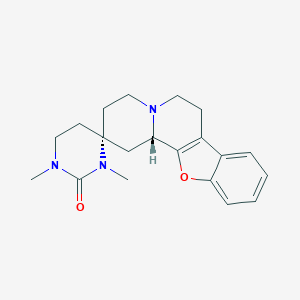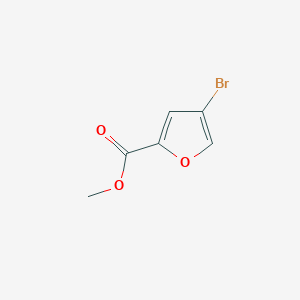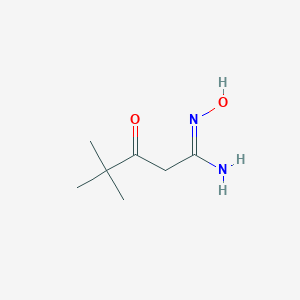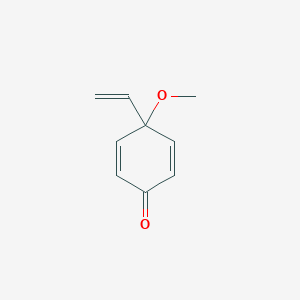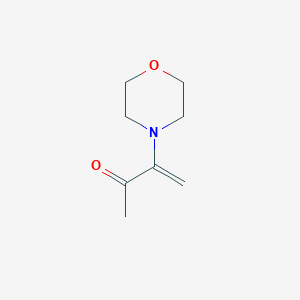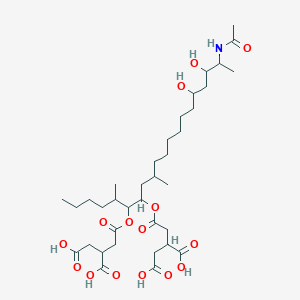
Fumonisin A2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumonisin A2 is a type of mycotoxin produced by fungi of the Fusarium genus. It is part of the fumonisin A-series, which also includes fumonisin A1 and fumonisin A3. These compounds are acetylated derivatives of the fumonisin B-series, specifically fumonisin B2. Fumonisins are commonly found in corn and corn-based products and pose significant health risks due to their toxic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fumonisin A2 is synthesized through the acetylation of fumonisin B2. The process involves high-resolution liquid chromatography coupled with Orbitrap mass spectrometry (LC-Orbitrap MS) to identify and quantify the compound . The acetylation reaction typically requires an acetylating agent and a catalyst under controlled conditions to ensure the selective acetylation of the hydroxyl groups on fumonisin B2.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Fusarium species under specific conditions that promote the production of fumonisin B2. The fumonisin B2 is then extracted and purified using techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and multifunctional cartridges. The purified fumonisin B2 is subsequently acetylated to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Fumonisin A2 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Fumonisin A2 has several scientific research applications across various fields:
Chemistry:
- Used as a standard for analytical methods to detect and quantify mycotoxins in food and feed products .
Biology:
Medicine:
- Investigated for its toxicological effects on human and animal health, including its potential to cause cancer and other diseases .
Industry:
Mécanisme D'action
Fumonisin A2 exerts its toxic effects primarily by inhibiting ceramide synthase, an enzyme involved in sphingolipid metabolism . This inhibition disrupts the production of complex sphingolipids, leading to the accumulation of sphinganine and sphingosine. The disruption of sphingolipid metabolism results in various toxic effects, including apoptosis, oxidative stress, and disruption of cell signaling pathways .
Comparaison Avec Des Composés Similaires
Fumonisin B1: The most common fumonisin, known for its high toxicity and prevalence in contaminated maize.
Fumonisin B2: The precursor to fumonisin A2, also toxic and commonly found in corn.
Fumonisin B3: Another member of the fumonisin B-series, structurally similar to fumonisin B1 and B2.
This compound’s unique acetylation makes it a valuable compound for studying the effects of structural modifications on mycotoxin activity and toxicity.
Propriétés
Numéro CAS |
117415-47-1 |
|---|---|
Formule moléculaire |
C36H61NO15 |
Poids moléculaire |
747.9 g/mol |
Nom IUPAC |
2-[2-[19-acetamido-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C36H61NO15/c1-6-7-13-22(3)34(52-33(46)19-26(36(49)50)17-31(43)44)29(51-32(45)18-25(35(47)48)16-30(41)42)15-21(2)12-10-8-9-11-14-27(39)20-28(40)23(4)37-24(5)38/h21-23,25-29,34,39-40H,6-20H2,1-5H3,(H,37,38)(H,41,42)(H,43,44)(H,47,48)(H,49,50) |
Clé InChI |
GQCJWFPDXATUKS-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)NC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
SMILES isomérique |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@@H](C[C@H]([C@@H](C)NC(=O)C)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)NC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
| 117415-47-1 | |
Synonymes |
fumonisin A2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



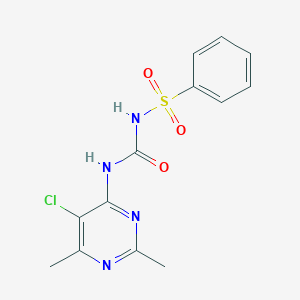

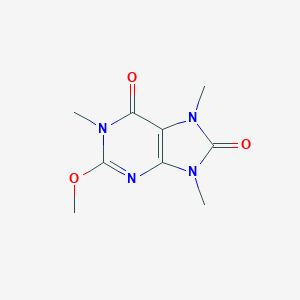
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)
